Lipophilicity Comparison: LogP Difference of 2-(4-Fluorophenoxy)ethanethioamide vs. Closely Related Fluorophenoxy Thioamides
2-(4-Fluorophenoxy)ethanethioamide has a measured LogP of 2.19 , a key determinant of its membrane permeability and solubility. This value represents a notable increase in lipophilicity compared to 4-(3-fluorophenoxy)butanethioamide and a significant decrease relative to 2-(2-chloro-4-fluorophenoxy)ethanethioamide .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.19 |
| Comparator Or Baseline | 4-(3-fluorophenoxy)butanethioamide (LogP: 2.98), 2-(2-chloro-4-fluorophenoxy)ethanethioamide (LogP: 3.2) |
| Quantified Difference | LogP is 0.79 units lower than the butanethioamide analog and 1.01 units lower than the chloro-substituted analog. |
| Conditions | Calculated/measured physicochemical properties; data compiled from authoritative chemical databases . |
Why This Matters
This specific LogP value (2.19) allows for accurate prediction of partition behavior and absorption in biological models, a property that cannot be assumed when substituting with an analog that has a significantly different LogP, such as the more lipophilic chloro or butyl derivatives.
